Phenazocine is classified as a Schedule II controlled substance under the United States Drug Enforcement Administration regulations due to its potential for abuse and dependence. It has been marketed under various brand names, including Narphen and Prinadol, primarily in tablet form for sublingual administration .
The synthesis of phenazocine hydrobromide typically involves several key steps:
Phenazocine has the molecular formula and a molar mass of approximately 321.464 g/mol. Its structure features a complex arrangement typical of benzomorphan derivatives:
Phenazocine undergoes various chemical reactions typical of opioid compounds:
Phenazocine exerts its analgesic effects primarily through:
Phenazocine hydrobromide displays several notable physical and chemical properties:
Phenazocine has been utilized primarily in clinical settings for pain management:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4